![molecular formula C13H13ClN4S B11838671 1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea CAS No. 477731-06-9](/img/structure/B11838671.png)
1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties
準備方法
The synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like zinc chloride, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives and hydrazinecarbothioamide derivatives .
科学的研究の応用
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the development of corrosion inhibitors for protecting metal surfaces from corrosion.
作用機序
The mechanism of action of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . The exact molecular targets and pathways may vary depending on the specific application and the type of cells or organisms involved.
類似化合物との比較
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide and shares similar chemical properties.
N-((2-Chloroquinolin-3-yl)methylene)aniline: This compound has similar structural features and is used in similar applications, such as antimicrobial and anticancer research.
5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: These compounds are quinoline derivatives with potential antimicrobial and antitubercular activities.
The uniqueness of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide lies in its specific combination of the quinoline ring and the hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
477731-06-9 |
|---|---|
分子式 |
C13H13ClN4S |
分子量 |
292.79 g/mol |
IUPAC名 |
1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C13H13ClN4S/c1-2-15-13(19)18-16-8-10-7-9-5-3-4-6-11(9)17-12(10)14/h3-8H,2H2,1H3,(H2,15,18,19)/b16-8+ |
InChIキー |
YHBUAZKFJCSHDM-LZYBPNLTSA-N |
異性体SMILES |
CCNC(=S)N/N=C/C1=CC2=CC=CC=C2N=C1Cl |
正規SMILES |
CCNC(=S)NN=CC1=CC2=CC=CC=C2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
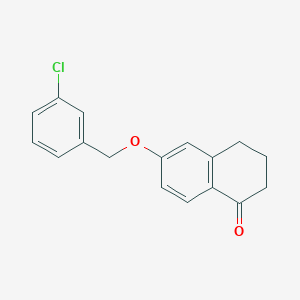
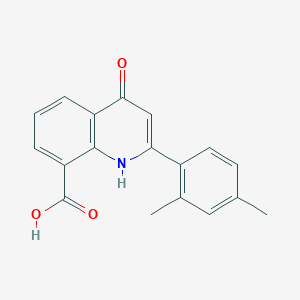

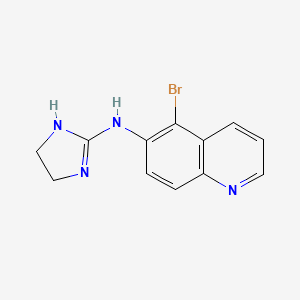

![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
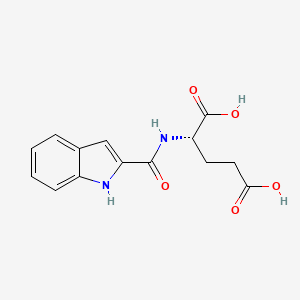
![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)
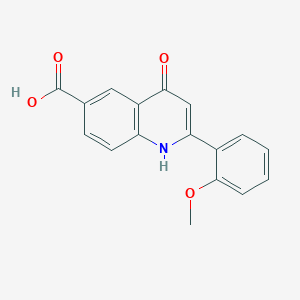
![Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11838664.png)
![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
